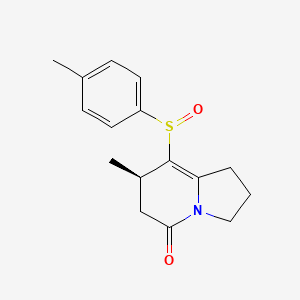
(R)-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolizine core structure, which is often associated with significant biological activity. The presence of the p-tolylsulfinyl group adds to its chemical diversity, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the p-Tolylsulfinyl Group: This step often involves the oxidation of a p-tolylthioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form the sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
科学研究应用
Chemistry
In synthetic organic chemistry, ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound’s indolizine core is known for its biological activity, making it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of specialty chemicals or advanced materials.
作用机制
The mechanism by which ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one exerts its effects depends on its interaction with molecular targets. The indolizine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The p-tolylsulfinyl group can enhance the compound’s binding affinity or specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Sulfinyl Compounds: Molecules featuring sulfinyl groups attached to different core structures.
Uniqueness
What sets ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one apart is the combination of the indolizine core with the p-tolylsulfinyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
(7R)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m1/s1 |
InChI 键 |
WRRMLXQFNJYHBC-ZRIYNBNISA-N |
手性 SMILES |
C[C@@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
规范 SMILES |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















